

Application Notes and Protocols: AZD-5991 and Venetoclax Combination Therapy in AML Xenografts

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Compound of Interest

Compound Name: AZD-5991

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Introduction

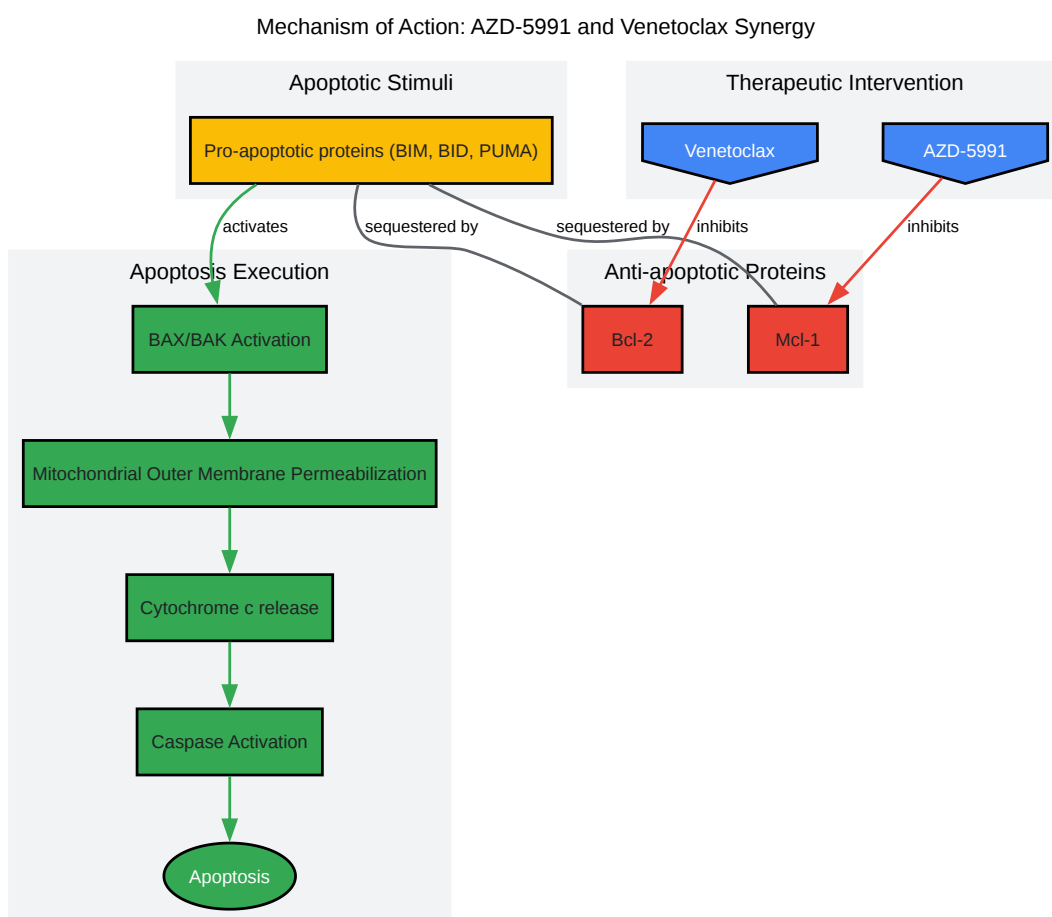
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, primarily through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in AML; however, resistance, often mediated by the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1), remains a clinical challenge.

This document provides detailed application notes and protocols for the preclinical evaluation of a promising combination therapy: **AZD-5991**, a selective Mcl-1 inhibitor, and venetoclax in AML xenograft models. This combination aims to overcome venetoclax resistance by simultaneously targeting two critical anti-apoptotic pathways, leading to synergistic cancer cell death. Preclinical studies have demonstrated that this combination induces profound apoptosis and tumor regression in various AML models.^{[1][2][3]}

Signaling Pathways and Mechanism of Action

The synergistic effect of combining **AZD-5991** and venetoclax stems from their complementary inhibition of key anti-apoptotic proteins. Venetoclax specifically binds to Bcl-2, releasing pro-

apoptotic proteins like BIM, which can then activate BAX and BAK to induce apoptosis.[4][5][6][7][8] However, in many AML cells, Mcl-1 can sequester these pro-apoptotic proteins, rendering venetoclax less effective. **AZD-5991** directly inhibits Mcl-1, preventing this sequestration and liberating additional pro-apoptotic activators.[2][9][10] This dual blockade of Bcl-2 and Mcl-1 leads to a robust activation of the intrinsic apoptotic pathway.



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Caption: Dual inhibition of Bcl-2 and Mcl-1 leading to apoptosis.

Quantitative Data from AML Xenograft Models

The following tables summarize the in vivo efficacy of **AZD-5991** and venetoclax combination therapy in various AML xenograft models.

Table 1: Efficacy in Cell Line-Derived Xenograft (CDX) Models

Cell Line	Mouse Strain	Treatment Groups	Dosing and Schedule	Key Findings	Reference
MV4-11	NSG	1. Vehicle 2. Venetoclax 3. AZD-5991 4. Venetoclax + AZD-5991	Venetoclax: 100 mg/kg, daily, oral AZD-5991: 60 mg/kg, weekly, IV	Combination therapy led to complete tumor regression.	[2]
MOLM-13	NSG	1. Vehicle 2. Venetoclax 3. AZD-5991 4. Venetoclax + AZD-5991	Not specified in detail	Strong synergistic anti-cancer effects observed.	[11]
OCI-AML3 (Venetoclax-resistant)	Athymic Nude	1. Vehicle 2. Venetoclax 3. Alvocidib (CDK9i, functional Mcl-1i) 4. Venetoclax + Alvocidib	Venetoclax: 100 mg/kg, daily, oral Alvocidib: 2.5 mg/kg, daily, IP	Combination resulted in 91.2% tumor growth inhibition.	[12]

Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models

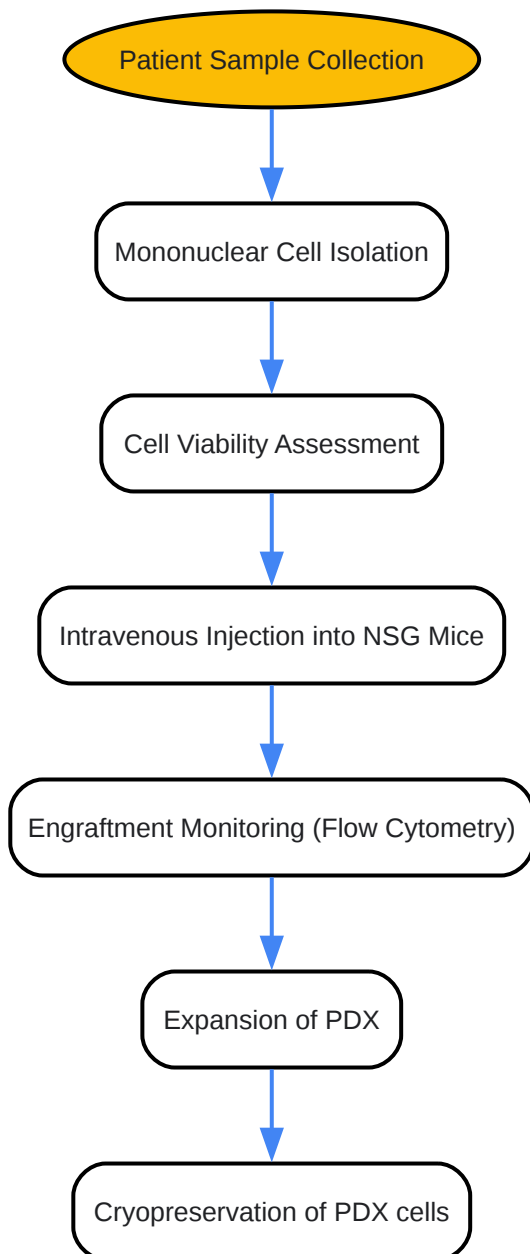
PDX Model	Mouse Strain	Treatment Groups	Dosing and Schedule	Key Findings	Reference
AML PDX (unspecified)	NSG	1. Vehicle 2. Venetoclax 3. AZD-5991 4. Venetoclax + AZD-5991	Not specified in detail	The combination of AZD-5991 with venetoclax dramatically inhibited tumor growth and prolonged mouse survival in two aggressive MCL patient-derived xenograft models.[13]	[13]
Venetoclax-resistant AML PDX	NSG	1. Vehicle 2. Venetoclax 3. AZD-5991 4. Venetoclax + AZD-5991	Not specified in detail	Combination therapy overcame venetoclax resistance.	[5]

Experimental Protocols

Protocol 1: Establishment of AML Patient-Derived Xenografts (PDX)

This protocol outlines the key steps for establishing AML PDXs in immunodeficient mice.

AML PDX Establishment Workflow



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Caption: Workflow for establishing AML patient-derived xenografts.

Materials:

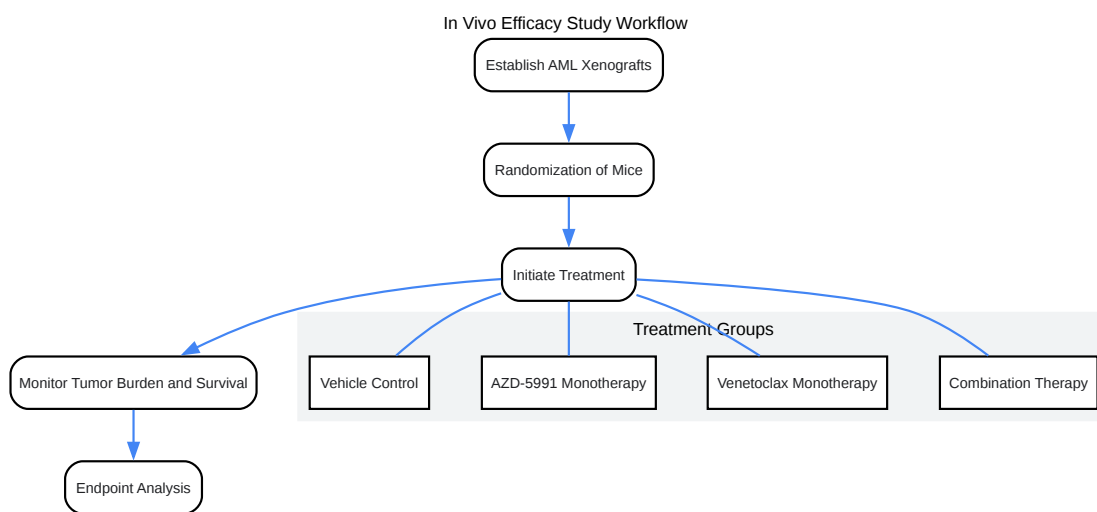
- Primary AML patient bone marrow or peripheral blood samples
- Ficoll-Paque PLUS
- RPMI-1640 medium with 20% FBS
- PBS with 0.25% FBS
- Trypan blue solution
- NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)
- Insulin syringes

Procedure:

- **Mononuclear Cell Isolation:** Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.
- **Cell Viability:** Assess cell viability using trypan blue exclusion. A high viability is crucial for successful engraftment.
- **Cell Preparation:** Resuspend viable cells in sterile PBS at a concentration of $1-10 \times 10^6$ cells per 100-200 μL .
- **Injection:** Inject the cell suspension intravenously (IV) into the tail vein of NSG mice.
- **Engraftment Monitoring:** Starting 3-4 weeks post-injection, monitor engraftment weekly by collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells using flow cytometry.
- **Expansion:** Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), mice can be used for efficacy studies or euthanized for collection of leukemic cells from bone marrow and spleen for expansion in secondary recipients.

Protocol 2: In Vivo Efficacy Study of AZD-5991 and Venetoclax

This protocol details a typical in vivo efficacy study in established AML xenografts.



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Caption: Workflow for an in vivo efficacy study.

Procedure:

- Xenograft Establishment: Establish AML xenografts (CDX or PDX) as described in Protocol 1.
- Randomization: Once tumors are established (e.g., palpable subcutaneous tumors of ~150-200 mm³ or confirmed engraftment in disseminated models), randomize mice into treatment

groups (typically n=8-10 mice per group).

- Treatment Administration:
 - Venetoclax: Administer orally (e.g., by gavage) daily at a dose of 100 mg/kg.
 - **AZD-5991**: Administer intravenously weekly at a dose of 60 mg/kg.
 - Vehicle Control: Administer the appropriate vehicle for each drug according to the same schedule.
- Monitoring:
 - Tumor Volume: For subcutaneous models, measure tumor volume twice weekly using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
 - Survival: Monitor mice daily for signs of toxicity and record survival.
 - Leukemia Burden: For disseminated models, monitor leukemia burden by flow cytometry of peripheral blood or bioluminescence imaging if using luciferase-tagged cells.
- Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size or mice show signs of advanced disease), collect tumors, bone marrow, and spleen for pharmacodynamic analysis (see Protocol 3).

Protocol 3: In Vivo Apoptosis and Pharmacodynamic Biomarker Analysis

This protocol describes methods to assess the mechanism of action of the combination therapy in vivo.

1. Cleaved Caspase-3 Immunohistochemistry (IHC)

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor or bone marrow sections
- Primary antibody against cleaved caspase-3

- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain

Procedure:

- Deparaffinization and Rehydration: Deparaffinize and rehydrate FFPE sections.
- Antigen Retrieval: Perform heat-induced epitope retrieval.
- Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
- Primary Antibody Incubation: Incubate with the primary antibody against cleaved caspase-3.
- Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by detection with DAB substrate.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
- Analysis: Quantify the percentage of cleaved caspase-3 positive cells.

2. TUNEL Assay

Materials:

- FFPE or frozen tissue sections
- TUNEL assay kit (e.g., with FITC-labeled dUTP)
- Proteinase K
- DAPI counterstain

Procedure:

- Sample Preparation: Deparaffinize and rehydrate FFPE sections or fix frozen sections.

- Permeabilization: Treat with Proteinase K to permeabilize the tissue.
- TUNEL Reaction: Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
- Staining and Mounting: Counterstain with DAPI and mount with anti-fade mounting medium.
- Analysis: Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.

3. Western Blot Analysis of Pharmacodynamic Biomarkers

Materials:

- Protein lysates from tumor tissue or sorted leukemic cells
- Primary antibodies against Mcl-1, Bcl-2, cleaved PARP, and a loading control (e.g., GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction and Quantification: Extract total protein from tissue or cells and determine the concentration.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight.
- Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
- Analysis: Quantify band intensities to assess changes in protein expression levels.

Conclusion

The combination of the Mcl-1 inhibitor **AZD-5991** and the Bcl-2 inhibitor venetoclax represents a rational and highly synergistic therapeutic strategy for AML. The provided protocols offer a framework for the preclinical evaluation of this combination in AML xenograft models. Rigorous and standardized experimental procedures are essential for obtaining reliable and reproducible data to support the clinical development of this promising combination therapy.

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